Diisopropyl ether

Catalog No.
S595517
CAS No.
108-20-3
M.F
C6H14O
(CH3)2CHOCH(CH3)2
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl ether

CAS Number

108-20-3

Product Name

Diisopropyl ether

IUPAC Name

2-propan-2-yloxypropane

Molecular Formula

C6H14O
(CH3)2CHOCH(CH3)2
C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3

InChI Key

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N

SMILES

CC(C)OC(C)C

solubility

0.2 % (NIOSH, 2016)
Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents.
Sol in acetone; miscible in ethyl alcohol, ethyl ether
MISCIBLE WITH MOST ORG SOLVENTS
Water solubility = 8,800 mg/l @ 20 °C
Soluble in oxygenated solvents
Solubility in water: poor
0.2%

Synonyms

diisopropyl ether, isopropyl ether

Canonical SMILES

CC(C)OC(C)C

The exact mass of the compound Diisopropyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.2 % (niosh, 2016)sol of commercial grade in water, 1.71% @ 19 °c; miscible with most organic solvents.sol in acetone; miscible in ethyl alcohol, ethyl ethermiscible with most org solventswater solubility = 8,800 mg/l @ 20 °csoluble in oxygenated solventssolubility in water: poor0.2%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Diisopropyl ether (DIPE) is a secondary ether solvent valued in both industrial and laboratory settings for its specific physical properties. Characterized as a colorless liquid with low water solubility (0.2 g/L at 20°C) and a boiling point of 68.5°C, it is frequently employed for liquid-liquid extractions of polar organic compounds from aqueous solutions and as a solvent for oils, fats, and waxes. Its utility also extends to being a gasoline additive and a medium for chemical synthesis, where its aprotic and relatively non-reactive nature is advantageous.

Direct substitution of diisopropyl ether with more common ethers like diethyl ether (DEE) or tetrahydrofuran (THF) is often unviable due to critical differences in process safety and physical properties. DIPE has a significantly higher boiling point (68.5°C) than DEE (34.6°C), allowing for higher reaction temperatures and easier handling due to lower volatility and flammability. While DIPE is known to form explosive peroxides, a critical safety concern for all ethers, its structural properties lead to different formation kinetics compared to DEE and especially THF, which is known to form peroxides more rapidly. Furthermore, DIPE's very low water solubility contrasts with the complete miscibility of THF, making DIPE a more effective choice for specific liquid-liquid extraction and purification protocols where minimizing water content in the organic phase is essential.

Process Safety: Accelerated Peroxide Formation Rate Compared to Diethyl Ether

While all ethers pose a peroxide hazard, diisopropyl ether (DIPE) forms peroxides more readily than the common substitute diethyl ether (DEE). One comparative study found that under daylight storage conditions, DIPE peroxidizes at least twice as rapidly as DEE, and in dark storage, it peroxidizes several times faster. This necessitates more frequent testing for peroxides in DIPE (e.g., every 3 months) compared to DEE (e.g., every 12 months), a critical consideration for inventory management and laboratory safety protocols. For applications where peroxide risk must be minimized, methyl tert-butyl ether (MTBE) is often considered a safer alternative due to its much lower propensity for peroxide formation.

Evidence DimensionRelative Peroxidation Rate
Target Compound DataAt least 2x faster than DEE in daylight; several times faster in the dark.
Comparator Or BaselineDiethyl Ether (DEE): Baseline rate of 1x.
Quantified Difference>100% increase in peroxidation rate in daylight.
ConditionsStandard laboratory storage conditions (daylight and dark).

This dictates stricter storage, handling, and testing protocols for DIPE, impacting operational costs and safety management compared to DEE.

Process Control & Handling: Higher Boiling Point and Lower Volatility vs. Diethyl Ether

Diisopropyl ether offers a distinct operational advantage over diethyl ether (DEE) due to its higher boiling point and consequently lower volatility. DIPE boils at 68.5°C, which is 33.9°C higher than DEE's boiling point of 34.6°C. This results in a significantly lower vapor pressure at room temperature (119 mmHg for DIPE vs. ~440 mmHg for DEE at 20°C), reducing solvent loss through evaporation and lowering the fire hazard associated with highly volatile fumes. This property allows for reactions, such as Grignard syntheses, to be conducted at higher, more controlled temperatures than is possible with DEE, potentially improving reaction rates and yields.

Evidence DimensionBoiling Point (°C)
Target Compound Data68.5 °C
Comparator Or BaselineDiethyl Ether: 34.6 °C
Quantified Difference33.9 °C higher
ConditionsStandard atmospheric pressure.

The higher boiling point enables a wider operating temperature range for synthesis and reduces evaporative losses and flammability risks during handling and storage.

Extraction & Formulation: Lower Water Solubility than Ether-Based Fuel Oxygenates

In applications requiring minimal water miscibility, such as specific extractions or fuel blending, diisopropyl ether demonstrates superior performance compared to other common ether oxygenates like methyl tert-butyl ether (MTBE). DIPE has a water solubility of approximately 2.0 g/L at 20°C. In contrast, MTBE, a widely used fuel additive, is significantly more soluble in water at 42 g/L. This lower water affinity makes DIPE a more effective solvent for extracting polar organic compounds from aqueous solutions with less cross-contamination and makes it less likely to cause issues like phase separation in fuel systems.

Evidence DimensionSolubility in Water (g/L at 20-25°C)
Target Compound Data~2.0 g/L
Comparator Or BaselineMethyl tert-butyl ether (MTBE): 42 g/L
Quantified DifferenceApproximately 21 times less soluble in water than MTBE.
ConditionsAqueous solution at room temperature (20-25°C).

Lower water solubility improves extraction efficiency, reduces the risk of water contamination in organic phases, and is an advantage in fuel blending applications.

Higher-Temperature Organic Syntheses

For reactions requiring aprotic conditions at temperatures above the boiling point of diethyl ether (34.6°C), DIPE provides a suitable alternative. Its 68.5°C boiling point allows for increased reaction kinetics while maintaining the necessary solvent properties for reactions like Grignard synthesis, without the high volatility and associated fire risk of DEE.

Specialized Liquid-Liquid Extractions

DIPE is the right choice for extracting polar organic compounds like phenols or acetic acid from aqueous solutions, especially when minimizing the water content of the organic phase is critical. Its very low solubility in water (0.2%) provides cleaner phase separation and higher recovery of target analytes compared to more water-miscible ethers like THF.

Solvent in Formulations Requiring Low Water Affinity

In industrial applications such as paint, varnish, and resin formulations, DIPE serves as an effective solvent for oil-based substances. Its low water solubility is an advantage over alternatives like MTBE, reducing the potential for moisture-related product degradation or performance issues.

Workflows with Stringent Peroxide Management Protocols

While DIPE forms peroxides more readily than DEE, it is a viable solvent in environments equipped for rigorous safety protocols, including frequent testing (e.g., every 3 months) and the use of inhibitors. In such controlled settings, its beneficial physical properties like lower volatility can be safely exploited.

Physical Description

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18°F. Less dense than water. Vapors heavier than air.
GasVapor; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, sweet, ether-like odor.

Color/Form

Colorless volatile liquid
Colorless liquid.
Colorless liquid

XLogP3

1.5

Boiling Point

156 °F at 760 mm Hg (USCG, 1999)
68.5 °C
69 °C
154°F

Flash Point

-18 °F (USCG, 1999)
-18 °F (-28 °C) (closed cup)
-28 °C
-18°F

Vapor Density

3.5 (air= 1)
Relative vapor density (air = 1): 3.5

Density

0.724 at 68 °F (USCG, 1999)
0.7258 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.73

LogP

1.52 (LogP)
log Kow= 1.52

Odor

Sweet, slightly sharp, pungent like camphor and ethyl ether
The odor is more irritating and less pleasant than that of ethyl ether.
Sharp, sweet, ether-like odor.
Ether-like odo

Melting Point

-123 °F (USCG, 1999)
-86.8 °C
-60 °C
-123°F
-76°F

UNII

DO7Y998826

GHS Hazard Statements

Aggregated GHS information provided by 393 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 393 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 392 of 393 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H336 (99.49%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (18.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

119 mm Hg (NIOSH, 2016)
149.00 mmHg
149 mm Hg @ 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 15.9
119 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE.
The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions.
Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone

Other CAS

108-20-3

Wikipedia

Isopropyl ether

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

PREPARED ... AS BY-PRODUCT OF PRODN OF ISOPROPYL ALC FROM CRACKED GASOLINE.
Obtained in large quantities as a by-product from the manufacture of isopropyl alcohol from propylene by the sulfuric acid process.

General Manufacturing Information

All other chemical product and preparation manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Propane, 2,2'-oxybis-: ACTIVE

Analytic Laboratory Methods

NIOSH Method 1618. Determination of Isopropyl Ether by Gas Chromatography with Flame Ionization Detection. Solid sorbent tube using coconut shell charcaol. This method is applicable to air samples.
ISOPROPYL ETHER DETERMINED BY TEMP-PROGRAMMED FLAME-IONIZATION GAS CHROMATOGRAPHY USING DINONYL PHTHALATE ON CHROMOSOL W. CARRIER GAS WITH NITROGEN, COLUMN TEMP 110 °C.
NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample s suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. n limit of 0.01 mg/sample, and a relative This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/
EPA Method 1624: An isotope dilution gas chromatography/ mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/
For more Analytic Laboratory Methods (Complete) data for ISOPROPYL ETHER (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ether in blood or urine is analyzed by direct injection of the specimen into a gas chromatograph equipped with a flame-ionization detector and a molecular sieve column. This method has a sensitivity of 10 mg/l, linearity of 10-200 mg/l, cv of 3-5% within-run, and a relative recovery of 96-100%. /Diethyl ether/

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from acids & oxidizing materials.

Stability Shelf Life

Keeping ethers from becoming anhydrous plus the addition of antioxidants will help reduce this explosion hazard.

Dates

Last modified: 08-15-2023

Matrix-dependent absorption of 8-methoxypsoralen in extracorporeal photopheresis

Viola Hähnel, Isabell Weber, Simon Tuemmler, Bernhard Graf, Michael Gruber, Ralph Burkhardt, Norbert Ahrens
PMID: 32638713   DOI: 10.1039/c9pp00378a

Abstract

Extracorporeal photopheresis (ECP) is an effective immunomodulatory therapy for various diseases. Autologous leukocytes are collected, photoactivated with a photosensitizer (8-methoxypsoralen, 8-MOP) and UVA light, and subsequently reinfused back to the patient. Leukapheresis and UVA irradiation systems can be integrated into one device (inline) or handled by two separate devices (offline). ECP works via intercalation of 8-MOP into DNA helices and UVA-based interactions to inhibit DNA replication. 8-MOP is known to adhere to plastic materials, which might reduce its availability for intercalation. In the present study we examined the bioavailability of 8-MOP when different plastic materials and solvents are used as matrices.
Varying amounts of shredded ethylene vinyl acetate (EVA) and polyvinylchloride (PVC) from the MacoGenic irradiation bag (EVA1), UVA PIT irradiation bag (EVA2), UVA PIT recirculation bag (PVC A) and UVA PIT tubing (PVC B) by MacoPharma and PIT Medical Systems, respectively, were incubated with 200 ng mL
8-MOP dissolved in diisopropyl ether (DIPE) plus toluene 90/10 vol%, deionized water or plasma. After 2 h 8-MOP concentrations were determined by GC-MS.
After incubation, 8-MOP concentrations varied depending on the amount and type of plastic (PVC > EVA) and solvent (water > plasma > DIPE/toluene). Absorption to 200 mg EVA1 or EVA2 resulted in 8-MOP concentrations of 57% or 32% in water, 91% or 80% in plasma, and 93% or 92% in DIPE/toluene, while 200 mg PVC A and PVC B yielded recovery rates of 26% and 10% in water, 76% and 75% in plasma, and 55% and 30% in DIPE/toluene, respectively. Remaining 8-MOP differed significantly between container materials (EVA vs. PVC; p < 0.022) but not manufacturers (MacoPharma vs. PIT Medical Systems).
Absorption loss of 8-MOP depends on the type of plastic and solvent and is more pronounced with water than with plasma. As the DNA binding effect of 8-MOP is dose-dependent, ECP starting doses should be adjusted to ensure that a sufficient concentration of free bioavailable 8-MOP is present during UV irradiation.


A saccharide-based crystalline sponge for hydrophilic guests

Guo-Hong Ning, Kazuki Matsumura, Yasuhide Inokuma, Makoto Fujita
PMID: 27157794   DOI: 10.1039/c6cc03026b

Abstract

A coordination network composed of a mannose-based organic ligand and a sodium ion, 'sugar sponge', was synthesized for the crystalline sponge analysis of hydrophilic compounds. Owing to multiple hydrogen-bonding interactions, hydrophilic guests are firmly trapped in the 1-dimensional channel. The sugar sponge was utilized to analyze the structures of flexible alcohol and absolute configurations of chiral epoxides.


Prenyl Ethers: Novel Fungal Volatiles Formed by Penicillium digitatum

Thomas M Amrein, Peter Frey, Roberto Meier, Heidi Baumann, Miriam Tanner, Klaus F Gassenmeier
PMID: 25437159   DOI: 10.2533/chimia.2014.692

Abstract

Prenyl ethyl ether (PEE) was previously described as the cause for a solvent-like off-note in ground hazelnuts, but its origin remained unclear. Investigations were carried out by analytical groups of Coop and Givaudan over four years to elucidate this phenomenon. From mouldy citrus fruits a strain of Penicillium digitatum was isolated and found to form PEE. Formation on citrus and other fruits was prominent and contributed to the particular smell of decayed fruits. Several strains of P. digitatum formed PEE, while other fungal species did not. In contrast to citrus fruit, prenyl methyl ether (PME) was formed as dominant prenyl ether on hazelnuts while only small amounts of PEE were found. PME has not been previously described as volatile metabolite of fungi or as a food-taint. Spiking experiments with deuterated ethanol showed that the ethyl group is likely incorporated into PEE via the aldehyde form. On hazelnuts strongly decayed by P. digitatum yet another prenyl ether was tentatively identified: Prenyl isopropyl ether. Prenyl ethers present a novel group of volatile metabolites of P. digitatum. They are likely typical for this species and have not been described before. Prenyl ethers seem to play a significant role in the smell of food decayed by P. digitatum and should be considered in cases of off-notes and taints.


Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1'-

Máté Vágvölgyi, Gábor Girst, Norbert Kúsz, Sándor B Ötvös, Ferenc Fülöp, Judit Hohmann, Jean-Yves Servais, Carole Seguin-Devaux, Fang-Rong Chang, Michael S Chen, Li-Kwan Chang, Attila Hunyadi
PMID: 31842358   DOI: 10.3390/ijms20246269

Abstract

Protoflavones, a rare group of natural flavonoids with a non-aromatic B-ring, are best known for their antitumor properties. The protoflavone B-ring is a versatile moiety that might be explored for various pharmacological purposes, but the common cytotoxicity of these compounds is a limitation to such efforts. Protoapigenone was previously found to be active against the lytic cycle of Epstein-Barr virus (EBV). Further, the 5-hydroxyflavone moiety is a known pharmacophore against HIV-integrase. The aim of this work was to prepare a series of less cytotoxic protoflavone analogs and study their antiviral activity against HIV and EBV. Twenty-seven compounds, including 18 new derivatives, were prepared from apigenin through oxidative de-aromatization and subsequent continuous-flow hydrogenation, deuteration, and/or 4'-oxime formation. One compound was active against HIV at the micromolar range, and three compounds showed significant activity against the EBV lytic cycle at the medium-low nanomolar range. Among these derivatives, protoapigenone 1'-
-isopropyl ether (
) was identified as a promising lead that had a 73-times selectivity of antiviral over cytotoxic activity, which exceeds the selectivity of protoapigenone by 2.4-times. Our results open new opportunities for designing novel potent and safe anti-EBV agents that are based on the natural protoflavone moiety.


A probe on the intermolecular forces in diisopropyl ether-n-butyric acid mixture by dielectric, FTIR studies and quantum chemical calculations

G Arivazhagan, R Shanmugam, A Elangovan
PMID: 23295216   DOI: 10.1016/j.saa.2012.12.015

Abstract

The results of FTIR spectral measurement on equimolar diisopropyl ether-butyric acid binary mixture and quantum chemical calculations on the complex molecule have been presented. Dielectric studies have been carried out on the binary mixture over the entire composition range and at four different temperatures 303 K, 308 K, 313 K and 318 K. n-Butyric acid seems to prefer less polar ether to interact with it. It appears that the usual interpretation of variation of static dielectric constant and positive deviation of excess permittivity from ideal mixture behavior needs to be relooked.


Influence of organic solvents on catalytic behaviors and cell morphology of whole-cell biocatalysts for synthesis of 5'-arabinocytosine laurate

Meiyan Yang, Hui Wu, Yan Lian, Xiaofeng Li, Furao Lai, Guanglei Zhao
PMID: 25136983   DOI: 10.1371/journal.pone.0104847

Abstract

A whole-cell based method was developed for the regioselective synthesis of arabinocytosine laurate. Among the seven kinds of bacteria strains tested in the acylation reaction, Pseudomonas fluorescens gave the highest productivity and a higher 5'-regioselectivity than 99%. Compared with pure organic solvents, the use of organic solvent mixtures greatly promoted the yield of the whole-cell catalyzed reaction, but showed little influence on the 5'-regioselectivity. Of all the tested solvent mixtures, the best reaction result was found in isopropyl ether/pyridine followed by isopentanol/pyridine. However, the whole-cells showed much lower thermostability in isopropyl ether/pyridine than in THF-pyridine. To better understand the toxic effects of the organic solvents on P. fluorescens whole-cells and growing cells were further examined. Significant influences of organic solvents on the biomass of the cells were found, which differed depending on the type of solvents used. SEM analysis visually revealed the changes in the surface morphology of whole-cells and growing cells cultured in media containing various organic solvents, in terms of surface smoothness, bulges and changed cell sizes. Results demonstrated that organic toxicity to cell structure played an important role in whole-cell mediated catalysis.


Determination of fuel ethers in water by membrane extraction ion mobility spectrometry

Sanna Holopainen, Marjaana Nousiainen, Mika Sillanpää
PMID: 23598150   DOI: 10.1016/j.talanta.2013.01.026

Abstract

Fuel oxygenates are environmentally detrimental compounds due to their rapid migration to groundwater. Fuel oxygenates have been reported to cause taste and odour problems in drinking water, and they also have long-term health effects. Feasible analytical methods are required to observe the presence of fuel oxygenates in drinking and natural water. The authors studied ion mobility spectrometry (IMS) to determinate isomeric fuel ether oxygenates; ethyl tert-butyl ether (ETBE), diisopropyl ether (DIPE), and tert-amyl methyl ether (TAME), separated from aqueous matrices with a pervaporation membrane module. Methyl tert-butyl ether (MTBE) was also membrane extracted and detected with IMS. The authors demonstrated that fuel ethers (MTBE, ETBE, DIPE, and TAME) can be quantified at μg/L level with membrane extraction IMS. A membrane extraction module coupled to IMS is a time and cost effective analysis method because sampling can be performed in a single procedure and from different natural water matrices within a few minutes. Consequently, IMS combined with membrane extraction is suitable not only for waterworks and other online applications but also in the field monitoring the quality of drinking and natural water.


Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group

Yu Zhao, Li-ping Xu, Jun Tong, Yong-qiang Li, Li-xia Xiong, Fang Li, Li-na Peng, Zheng-ming Li
PMID: 23111947   DOI: 10.1007/s11030-012-9406-x

Abstract

In searching for environmentally benign insecticides with high activity, low toxicity and low residue, two series of novel anthranilic diamide containing methyl ether and isopropyl ether group were designed and synthesized. All of the compounds were characterized by (1)H NMR spectroscopy, (13)C NMR spectroscopy and elemental analysis. The single crystal structure of 19j was determined by X-ray diffraction. The insecticidal activities of the new compounds were evaluated. The results showed that some compounds exhibited excellent insecticidal activities against Lepidoptera pests. Among this series, compound, 18l showed 100 % larvicidal activity against Mythimna separate Walker, Plutella xylostella Linnaeus and Laphygma exigua Hubner at the test concentration, which was equal to the available chlorantraniliprole.


Enhancing crystalline properties of a cardiovascular active pharmaceutical ingredient using a process analytical technology based crystallization feedback control strategy

Ali N Saleemi, Gerry Steele, Nicholas I Pedge, Anthony Freeman, Zoltan K Nagy
PMID: 22449455   DOI: 10.1016/j.ijpharm.2012.03.029

Abstract

Pharmaceutical regulatory bodies require minimal presence of solvent in an active pharmaceutical ingredient (API) after crystallization. From a processing point of view bigger crystals with minimal agglomeration and uniform size distribution are preferred to avoid solvent inclusion and for improved downstream processing. The current work addresses these issues encountered during the production of the potential anti-arrhythmic cardiovascular drug, AZD7009. This paper demonstrates that by applying the automated direct nucleation control (ADNC) approach problems with agglomeration and solvent inclusion were resolved. This model free approach automatically induces temperature cycles in the system, with the number of cycles, temperature range and adaptive heating and cooling rates determined to maintain the number of particles in the system, as measured by a focused beam reflectance measurement (FBRM) probe, within a constant range during the crystallization. The ADNC approach was able to produce larger and more uniform crystals and also removed the residual solvent trapped between the crystals compared to the typical crystallization operation using linear cooling profile. The results illustrate the application of process analytical technologies, such as FBRM and ATR-UV-vis spectroscopy, for the design of optimal crystallization operating conditions for the production of pharmaceuticals, and demonstrate that the ADNC approach can be used for rapid crystallization development for APIs exhibiting problems with agglomeration and solvent inclusion.


Oxidative degradation of alternative gasoline oxygenates in aqueous solution by ultrasonic irradiation: mechanistic study

Duk Kyung Kim, Kevin E O'Shea, William J Cooper
PMID: 22647393   DOI: 10.1016/j.scitotenv.2011.09.016

Abstract

Widespread pollution has been associated with gasoline oxygenates of branched ethers methyl tert-butyl ether (MTBE), di-isopropyl ether (DIPE), ethyl tert-butyl ether (ETBE), and tert-amyl ether (TAME) which enter groundwater. The contaminated plume develops rapidly and treatment for the removal/destruction of these ethers is difficult when using conventional methods. Degradation of MTBE, with biological methods and advanced oxidation processes, are rather well known; however, fewer studies have been reported for degradation of alternative oxygenates. Degradation of alternative gasoline oxygenates (DIPE, ETBE, and TAME) by ultrasonic irradiation in aqueous oxygen saturation was investigated to elucidate degradation pathways. Detailed degradation mechanisms are proposed for each gasoline oxygenate. The common major degradation pathways are proposed to involve abstraction of α-hydrogen atoms by hydroxyl radicals generated during ultrasound cavitation and low temperature pyrolytic degradation of ETBE and TAME. Even some of the products from β-H abstraction overlap with those from high temperature pyrolysis, the effect of β-H abstraction was not shown clearly from product study because of possible 1,5 H-transfer inside cavitating bubbles. Formation of hydrogen peroxide and organic peroxides was also determined during sonolysis. These data provide a better understanding of the degradation pathways of gasoline oxygenates by sonolysis in aqueous solutions. The approach may also serve as a model for others interested in the details of sonolysis.


Explore Compound Types